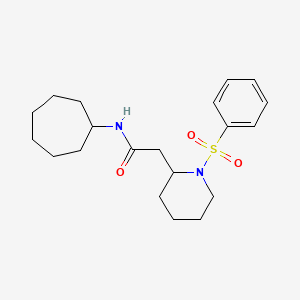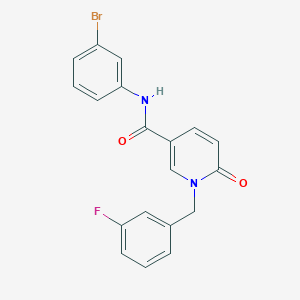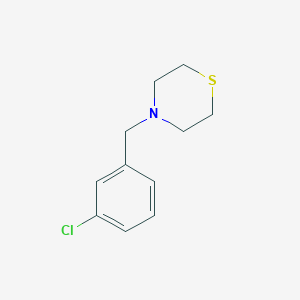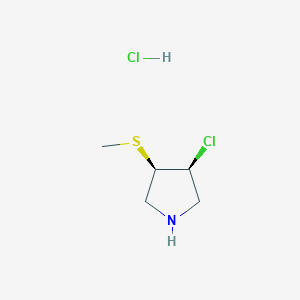
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Biological Activity
A series of N-substituted derivatives incorporating the phenylsulfonyl and piperidinyl acetamide structure has been synthesized with the aim of evaluating their biological activities. For instance, Khalid et al. (2014) synthesized N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were evaluated against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising activity in most cases (Khalid et al., 2014).
Antimicrobial Evaluation
Compounds bearing a sulfonamide moiety, closely related to the target compound, have been synthesized and evaluated for their antimicrobial properties. Darwish et al. (2014) focused on synthesizing new heterocyclic compounds that incorporate the sulfamoyl group, aiming for application as antimicrobial agents. Their study reported the synthesis of diverse derivatives and their promising antibacterial and antifungal activities (Darwish et al., 2014).
Enzyme Inhibition and Anticancer Effects
Research has extended into exploring the enzyme inhibition capabilities and anticancer effects of sulfonamide derivatives. For example, Nafeesa et al. (2017) reported on the synthesis of N-substituted derivatives of acetamide with multifunctional moieties, evaluating their antibacterial and anti-enzymatic potential, which showed compound-specific activity against gram-negative and gram-positive bacteria, as well as low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).
Cyclin-Dependent Kinase Inhibitors
Compounds with the phenylsulfonyl piperidinyl acetamide scaffold have been investigated for their potential as cyclin-dependent kinase inhibitors. Griffin et al. (2006) developed a synthetic methodology to generate derivatives that act as inhibitors of the cyclin-dependent kinase CDK2, showcasing the utility of this chemical class in medicinal chemistry applications, particularly in cancer therapy (Griffin et al., 2006).
Molecular Docking and Pharmacological Evaluation
The design and synthesis of molecules incorporating the phenylsulfonyl and piperidinyl moieties have also been guided by molecular docking studies to evaluate their potential as inhibitors of specific enzymes and receptors. Eldeeb et al. (2022) synthesized isatin sulfonamide derivatives and investigated their cytotoxic effects on hepatocellular carcinoma cell lines, demonstrating the compounds' potential in cancer management (Eldeeb et al., 2022).
Mechanism of Action
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to significantly inhibit EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . It also attenuated EGF-induced cell proliferation and migration in a dose-dependent manner . Furthermore, it was demonstrated that this compound inhibited the T790M mutation in NCI-H1975 cells and potentiated the effect of gefitinib against resistant cells .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-17-10-4-1-2-5-11-17)16-18-12-8-9-15-22(18)26(24,25)19-13-6-3-7-14-19/h3,6-7,13-14,17-18H,1-2,4-5,8-12,15-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIWCPXIXLVTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)


![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)
![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)

![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)

![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)
![2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2585137.png)
